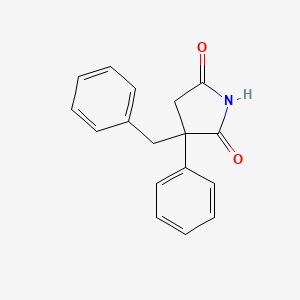

3-Benzyl-3-phenylpyrrolidine-2,5-dione

CAS No.:

Cat. No.: VC10483221

Molecular Formula: C17H15NO2

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H15NO2 |

|---|---|

| Molecular Weight | 265.31 g/mol |

| IUPAC Name | 3-benzyl-3-phenylpyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C17H15NO2/c19-15-12-17(16(20)18-15,14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,19,20) |

| Standard InChI Key | AVJQHKLYKVLHBK-UHFFFAOYSA-N |

| SMILES | C1C(=O)NC(=O)C1(CC2=CC=CC=C2)C3=CC=CC=C3 |

| Canonical SMILES | C1C(=O)NC(=O)C1(CC2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The compound 3-benzyl-3-phenylpyrrolidine-2,5-dione (C₁₇H₁₅NO₂) belongs to the class of succinimide derivatives. Its structure consists of a five-membered pyrrolidine ring fused with two ketone groups at positions 2 and 5, with benzyl (C₆H₅CH₂–) and phenyl (C₆H₅–) substituents at the 3-position. This substitution pattern distinguishes it from closely related analogs such as 1-benzyl-3-phenylpyrrolidine-2,5-dione, where the benzyl group occupies the 1-position .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 3-benzyl-3-phenylpyrrolidine-2,5-dione likely involves a multi-step approach, drawing from methodologies used for analogous succinimide derivatives. A plausible retrosynthetic pathway includes:

-

Core Formation: Cyclization of a substituted maleic anhydride or succinic acid derivative to form the pyrrolidine-2,5-dione ring.

-

Substituent Introduction: Sequential alkylation or arylations at the 3-position using benzyl and phenyl electrophiles.

Michael Addition and Cyclocondensation

A patent describing the synthesis of 3-amino-1-benzylpyrrolidines (CA1331623C) highlights the utility of Δ³-pyrroline-2,5-diones as intermediates. While the target compound lacks an amino group, similar strategies could be adapted:

-

Step 1: Reacting benzylamine with maleic anhydride to form 1-benzylpyrrolidine-2,5-dione.

-

Step 2: Double alkylation at the 3-position using a phenyl Grignard reagent, followed by oxidation to install the second phenyl group.

Cross-Coupling Strategies

The synthesis of 3-benzyl-1-methylpyrrolidine-2,5-dione (CAS 105909-88-4) employs palladium-catalyzed cross-coupling reactions. Adapting this method, a Suzuki-Miyaura coupling between a 3-borylpyrrolidine-2,5-dione and benzyl/phenyl halides could yield the target compound.

Physicochemical Properties

Theoretical Property Estimation

Using data from structurally related compounds:

Spectroscopic Data

-

¹H NMR: Expected signals include aromatic protons (δ 7.2–7.4 ppm), benzylic methylene (δ 3.8–4.2 ppm), and pyrrolidine ring protons (δ 2.5–3.5 ppm) .

-

IR Spectroscopy: Strong absorptions for ketone C=O (∼1750 cm⁻¹) and aromatic C-H (∼3050 cm⁻¹) .

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Reactions

The electron-deficient succinimide core renders the compound susceptible to nucleophilic attack. For example:

-

Hydroxide-Mediated Ring Opening: Reaction with aqueous NaOH could yield a dicarboxylic acid derivative, analogous to the hydrolysis of 1-benzyl-3-phenylpyrrolidine-2,5-dione .

-

Reductive Amination: Lithium aluminum hydride reduction of the ketone groups may produce a pyrrolidine derivative, as demonstrated in the synthesis of 3-aminopyrrolidines .

Oxidation and Substitution

-

Oxidation: Treatment with potassium permanganate could oxidize the benzylic position to a ketone, forming a 3-benzoyl-3-phenyl derivative.

-

Halogenation: Electrophilic aromatic substitution at the phenyl ring using bromine or chlorine under Friedel-Crafts conditions .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s bifunctional reactivity makes it a candidate for synthesizing kinase inhibitors or protease modulators. For example, its succinimide core is a common motif in drugs targeting inflammatory pathways .

Material Science

Pyrrolidine-2,5-diones are utilized in polymer chemistry as cross-linking agents. The aromatic substituents in 3-benzyl-3-phenylpyrrolidine-2,5-dione could enhance thermal stability in polyimide resins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume